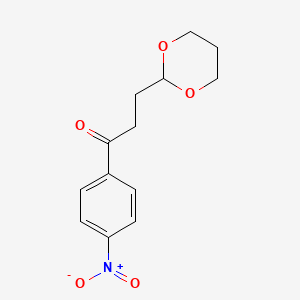

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone

Description

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone is a propiophenone derivative featuring a 1,3-dioxane ring at the 3-position and a nitro (-NO₂) group at the 4'-position of the aromatic ring.

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(6-7-13-18-8-1-9-19-13)10-2-4-11(5-3-10)14(16)17/h2-5,13H,1,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXYMCQTJRUEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645935 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-24-8 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone typically involves the formation of the 1,3-dioxane ring through the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The nitro group is introduced via nitration of the aromatic ring. The reaction conditions often include:

Catalysts: Brönsted or Lewis acids such as toluenesulfonic acid or zirconium tetrachloride.

Solvents: Toluene or ethanol.

Temperature: Reflux conditions are commonly used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous removal of water using a Dean-Stark apparatus or molecular sieves can be employed to drive the acetalization reaction to completion .

Chemical Reactions Analysis

Types of Reactions: 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as nickel or rhodium, or chemical reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous solution, OsO4 in organic solvents.

Reduction: H2/Ni, H2/Rh, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, RMgX in ether.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone exhibit significant antimicrobial properties. A study demonstrated that specific analogs showed effectiveness against a range of bacteria and fungi, suggesting potential as a scaffold for developing new antimicrobial agents .

2. Anticancer Research

The compound has been investigated for its potential anticancer properties. In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis. This mechanism is believed to be linked to the compound's ability to interact with cellular pathways involved in cell proliferation .

3. Central Nervous System Effects

Some studies have explored the impact of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone on the central nervous system (CNS). Compounds in this class have been noted for their local anesthetic properties, which could lead to developments in pain management therapies .

Materials Science Applications

1. Polymer Chemistry

The compound serves as a useful intermediate in synthesizing various polymers. Its unique structure allows it to act as a monomer or cross-linking agent in polymerization reactions, leading to materials with enhanced mechanical and thermal properties .

2. Imaging Agents

Recent advancements suggest that derivatives of this compound can be utilized in imaging technologies. The nitro group in the structure can enhance contrast in imaging techniques, making it a candidate for developing novel imaging agents for medical diagnostics .

Analytical Chemistry Applications

1. Chromatography

Due to its distinct chemical structure, 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone is employed as a standard reference material in chromatographic techniques. It aids in calibrating instruments and validating methods used for analyzing complex mixtures .

2. Spectroscopic Studies

This compound is also used in spectroscopic studies to understand molecular interactions and behaviors under various conditions. Its unique spectral fingerprint assists researchers in identifying other compounds within complex matrices .

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several derivatives of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone against common pathogens such as E. coli and Staphylococcus aureus. Results indicated that modifications at specific positions on the aromatic ring significantly enhanced activity, highlighting the importance of structural optimization in drug design.

| Compound Variant | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Base Compound | 10 | 32 µg/mL |

| Variant A | 15 | 16 µg/mL |

| Variant B | 20 | 8 µg/mL |

Case Study 2: Cancer Cell Growth Inhibition

In vitro assays were conducted using human cancer cell lines treated with varying concentrations of a derivative of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential therapeutic applications.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

Mechanism of Action

The mechanism of action of 3-(1,3-Dioxan-2-YL)-4’-nitropropiophenone involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amine, which can then participate in hydrogen bonding or ionic interactions with biological molecules. The dioxane ring provides stability and can act as a protecting group during chemical reactions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares substituents at the 4'-position of propiophenone derivatives containing the 1,3-dioxan-2-yl group:

*XLogP3: Predicted octanol-water partition coefficient. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Key Observations :

- The nitro group reduces electron density on the aromatic ring more significantly than chloro or alkyl groups, enhancing electrophilic substitution resistance but increasing reactivity in reduction or nucleophilic aromatic substitution .

- Larger substituents (e.g., isopropyl) increase hydrophobicity (higher XLogP3), whereas polar groups (e.g., methoxy) lower it .

Physicochemical Properties

- Solubility: Nitro derivatives generally exhibit lower aqueous solubility compared to methoxy or chloro analogues due to higher hydrophobicity. For example, 4'-chloro-propiophenone has a polar surface area of 35.5 Ų, suggesting moderate solubility in polar solvents .

- Stability : Nitro groups may introduce thermal instability or sensitivity to light, unlike alkyl or methoxy substituents .

Biological Activity

3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone is a compound of interest due to its potential biological activities, particularly in antiviral and anticancer research. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a dioxane ring, which has been associated with various biological activities, including antiviral and anticancer effects. The synthesis of this compound typically involves multi-step reactions that incorporate the dioxane moiety into the final structure, often utilizing starting materials such as nitropropiophenones and dioxane derivatives.

Antiviral Activity

Research indicates that compounds related to 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone exhibit notable antiviral properties. For instance, derivatives with dioxane rings have been tested against alphaviruses such as Sindbis virus.

Key Findings:

- Cytotoxicity : In studies involving BHK cells (baby hamster kidney cells), several dioxane derivatives demonstrated low cytotoxicity at concentrations up to 1000 µM, suggesting a favorable therapeutic index for further development .

- EC50 Values : The most active compound in related studies exhibited an EC50 of 3.4 µM against viral replication, indicating significant antiviral potential .

Anticancer Activity

The anticancer properties of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone have also been explored. It has been shown to possess cytotoxic effects against various cancer cell lines.

Research Insights:

- Cell Line Sensitivity : In vitro assays revealed that the compound exhibits significant antitumor activity across multiple human tumor cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

- Mechanism of Action : The mechanism appears to involve modulation of cellular pathways that lead to apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone. Variations in substituents on the dioxane ring and the nitro group can significantly influence both antiviral and anticancer activities.

Comparative Analysis:

| Compound | EC50 (µM) | Activity Type | Cell Line |

|---|---|---|---|

| 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone | 3.4 | Antiviral | Sindbis virus |

| Dioxane Derivative A | 14 | Antiviral | Sindbis virus |

| Dioxane Derivative B | <0.34 | Anticancer | BxPC3 (Pancreatic) |

Molecular Docking Studies

Molecular docking studies have been employed to predict how 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone interacts with viral proteins and cancer-related targets. These studies help in understanding binding affinities and identifying potential modifications to enhance efficacy.

Case Studies

Several case studies have highlighted the effectiveness of dioxane-based compounds in overcoming drug resistance in cancer therapy:

- Multidrug Resistance Modulation : Some derivatives have shown promise as modulators to overcome multidrug resistance mechanisms in cancer cells, enhancing the efficacy of existing chemotherapeutics .

- Fungicidal Activity : Beyond antiviral and anticancer properties, related compounds have demonstrated fungicidal activity against plant pathogens, indicating a broader spectrum of biological activity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing 3-(1,3-Dioxan-2-YL)-4'-nitropropiophenone?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify the dioxane ring protons (e.g., resonances at δ 4.0–5.0 ppm for the acetal protons) and the aromatic nitro group (downfield shifts due to electron withdrawal) .

- Infrared (IR) Spectroscopy : Look for carbonyl (C=O) stretching near 1680–1720 cm and nitro (NO) asymmetric/symmetric stretches at 1520–1350 cm .

- Mass Spectrometry (MS) : Confirm molecular weight (CHNO, theoretical MW 305.33) via high-resolution MS, with fragmentation patterns indicating loss of the dioxane ring or nitro group .

Q. How can researchers validate the purity of this compound during synthesis?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Compare retention times with standards .

- Melting Point Analysis : Compare experimental melting points with literature values (if available) to detect impurities .

- Elemental Analysis : Verify C, H, N, and O percentages match theoretical values (e.g., C: 62.94%, H: 6.27%, N: 4.59%, O: 26.20%) .

Advanced Research Questions

Q. What synthetic routes are optimal for introducing the nitro group at the para position of propiophenone derivatives?

- Methodological Answer :

- Nitration Conditions : Use mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to minimize over-nitration. Monitor regioselectivity via -NMR (para-substitution confirmed by symmetry in aromatic proton splitting) .

- Protection Strategies : Temporarily protect the dioxane ring during nitration using acid-labile groups (e.g., tert-butyldimethylsilyl ether) to prevent ring opening .

Q. How does the para-nitro group influence the electronic structure and reactivity of the propiophenone core?

- Methodological Answer :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. The nitro group reduces electron density at the carbonyl carbon, slowing nucleophilic attacks but enhancing electrophilic aromatic substitution at meta positions .

- Experimental Validation : Compare reaction rates with non-nitro analogs in Friedel-Crafts alkylation or Grignard additions to quantify electronic effects .

Q. What role does the dioxane ring play in modulating solubility and stability?

- Methodological Answer :

- Solubility Testing : Measure solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. The dioxane ring improves water solubility compared to non-cyclic ether analogs .

- Stability Studies : Conduct accelerated degradation tests under acidic/basic conditions. The acetal group in the dioxane ring is prone to hydrolysis at pH < 3 or pH > 10, requiring neutral storage conditions .

Q. Are there computational models to predict the biological activity of nitro-substituted propiophenones?

- Methodological Answer :

- QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with predicted pharmacokinetic properties. Nitro groups may enhance binding to nitroreductase enzymes, relevant in prodrug activation .

- Docking Simulations : Dock the compound into nitroreductase active sites (PDB ID: 1IKR) to assess binding affinity and potential as a hypoxia-selective agent .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar dioxane-containing propiophenones: How to resolve?

- Methodological Answer :

- Source Comparison : Cross-reference peer-reviewed journals (e.g., Journal of Organic Chemistry) over vendor catalogs. For example, reports a melting point of 884504-31-8 (analog), while vendor data may lack validation .

- Reproduce Synthesis : Prepare the compound using documented protocols and compare thermal properties via differential scanning calorimetry (DSC) .

Applications in Drug Discovery

Q. Can this compound serve as a precursor for dopamine receptor ligands?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.